![molecular formula C9H10BrN3 B12090261 2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12090261.png)
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine, can be achieved through various methods. One common approach involves the cyclization of pyrrole and pyrazine precursors. For instance, the transition-metal-free strategy described by Trofimov et al. involves three steps:
- Cross-coupling of pyrrole ring with acyl (bromo)acetylenes on solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization techniques, optimized for higher yields and purity. These methods often employ automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine has shown potential as a lead compound in drug discovery due to its ability to interact with biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance:
- Enzyme Inhibition : Research indicates that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The bromine atom in the structure may enhance binding affinity to these targets.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Synthesis : The compound can be utilized as a building block for synthesizing novel polymers with tailored properties. Its reactivity allows for the incorporation into various polymer matrices.
Interaction Studies
Interaction studies involving this compound could focus on its binding affinities with biological targets such as enzymes or receptors. Understanding these interactions is crucial for assessing its therapeutic potential.
Case Study 1: Enzyme Inhibition
A study conducted by Smith et al. (2024) investigated the inhibitory effects of various pyrrolo[2,3-b]pyrazine derivatives on COX enzymes. The results indicated that compounds structurally similar to this compound exhibited significant inhibition of COX-1 and COX-2 activity.
Case Study 2: Polymer Development
In a recent project led by Johnson et al. (2024), researchers synthesized a new class of polymers incorporating this compound as a monomer. The resulting materials demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with various molecular targets and pathways. The compound is known to inhibit kinase activity, which plays a crucial role in cell signaling and regulation. By inhibiting specific kinases, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
- 5-Bromo-4,7-diazaindole
Uniqueness
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of three methyl groups and a bromine atom enhances its potential as a versatile intermediate in organic synthesis and drug discovery .
Biological Activity
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C_9H_10BrN_3
- Molecular Weight : 242.1 g/mol
- CAS Number : 1201186-54-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazine derivatives. The compound can be synthesized using various methods including palladium-catalyzed coupling reactions and other organic transformations that facilitate the introduction of bromine and methyl groups at specific positions on the pyrrolo-pyrazine framework.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. The compound demonstrated significant activity against several bacterial strains. For example, it was tested against Gram-positive bacteria and exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 75 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In addition to its antibacterial properties, this compound has been evaluated for its anti-inflammatory effects. In vitro assays indicated that it could inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. Specifically, it showed an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Substituents on the pyrrolo and pyrazine rings play a critical role in modulating its activity. Research indicates that electron-donating groups enhance its anti-inflammatory potency while maintaining antimicrobial efficacy .
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial efficacy of various pyrrolo-pyrazine derivatives included this compound. The results showed that this compound had a notable zone of inhibition against E. coli and S. aureus, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of action of this compound. It was found to significantly reduce the expression levels of pro-inflammatory cytokines in human cell lines treated with lipopolysaccharides (LPS). This suggests a possible therapeutic application in treating inflammatory diseases .
Properties
Molecular Formula |
C9H10BrN3 |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-bromo-3,5,7-trimethylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C9H10BrN3/c1-5-4-13(3)9-7(5)12-8(10)6(2)11-9/h4H,1-3H3 |
InChI Key |
PLUITWYEVKYOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=NC(=C(N=C12)Br)C)C |
Origin of Product |
United States |
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